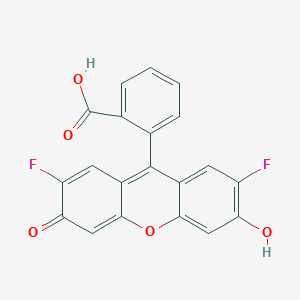

2',7'-Difluorofluorescein

説明

特性

IUPAC Name |

2-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H10F2O5/c21-13-5-11-17(7-15(13)23)27-18-8-16(24)14(22)6-12(18)19(11)9-3-1-2-4-10(9)20(25)26/h1-8,23H,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGIRNWJSIRVFRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)F)O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H10F2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901176465 | |

| Record name | Benzoic acid, 2-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901176465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913689-08-4 | |

| Record name | Benzoic acid, 2-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=913689-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901176465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Principle of Fluorescence in 2',7'-Difluorofluorescein: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2',7'-Difluorofluorescein (B57193) (DFF)

2',7'-Difluorofluorescein (DFF), commonly known in its carboxylated form as Oregon Green 488, is a high-performance fluorescent dye derived from fluorescein (B123965). The introduction of electron-withdrawing fluorine atoms to the xanthene core at the 2' and 7' positions confers several advantageous photophysical properties compared to its parent molecule. These include a lower pKa, which results in more stable fluorescence in the physiological pH range, and an increased resistance to photobleaching. These characteristics make DFF and its derivatives exceptionally useful as fluorescent probes in a multitude of biological and biomedical research applications, most notably for the detection of intracellular reactive oxygen species (ROS).

This technical guide provides a comprehensive overview of the core principles governing the fluorescence of DFF, detailed experimental protocols for its application, and visualizations of the underlying chemical and biological processes.

Core Principles of 2',7'-Difluorofluorescein Fluorescence

Chemical Structure and the Fluorophore

The fluorescence of DFF originates from its rigid, planar xanthene ring system, which constitutes the fluorophore. This structure allows for efficient absorption of light energy and subsequent emission as fluorescence. The fluorine substituents modify the electronic properties of the fluorophore, enhancing its performance as a fluorescent probe.

Excitation and Emission Mechanism

Like other fluorophores, the fluorescence of DFF is governed by the absorption of a photon, which elevates an electron from its ground state (S₀) to an excited singlet state (S₁). This process is highly efficient at the molecule's maximum absorption wavelength (λₐₑₛ). The excited state is short-lived, and the electron rapidly returns to the ground state, releasing the absorbed energy in the form of a photon of light. Due to energy loss through vibrational relaxation in the excited state, the emitted photon has lower energy and thus a longer wavelength (λₑₘ) than the absorbed photon. This phenomenon is known as the Stokes shift.

Influence of pH on Fluorescence

The fluorescence intensity of DFF is pH-dependent due to the presence of ionizable hydroxyl and carboxyl groups. The molecule can exist in different prototropic forms (cationic, neutral, monoanionic, and dianionic), each with distinct absorption and emission properties. The dianionic form is the most fluorescent species. The fluorination at the 2' and 7' positions lowers the pKa of the phenolic hydroxyl groups, making the dianion the predominant and highly fluorescent form at physiological pH (around 7.4). This is a significant advantage over fluorescein, which shows more pronounced pH sensitivity in this range.[1]

Quantitative Photophysical Properties

The key photophysical parameters of 2',7'-Difluorofluorescein are summarized in the table below. It is important to note that these values can be influenced by the specific experimental conditions, such as the solvent and pH.

| Property | Value | Conditions |

| Excitation Maximum (λₑₓ) | ~490 nm | pH 9.0 Buffer[2] |

| Emission Maximum (λₑₘ) | ~515 nm | Aqueous Buffer[3] |

| Molar Extinction Coefficient (ε) | ~80,000 cm⁻¹M⁻¹ | Approximation based on Fluorescein in 0.1N NaOH[4] |

| Fluorescence Quantum Yield (Φf) | ~0.92 | pH > 8[5] |

| pKa Values | 1.02, 3.61, 4.69 | Ground-state in aqueous solution[3] |

Application in Reactive Oxygen Species (ROS) Detection

A primary application of 2',7'-difluorofluorescein is in the detection of intracellular reactive oxygen species (ROS) through its cell-permeable diacetate derivative, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). While the core fluorophore is dichlorinated in this common assay, the principle of fluorescence generation is analogous to that of DFF.

Mechanism of DCFH-DA for ROS Detection

The DCFH-DA assay relies on a two-step process to detect ROS within living cells:

-

Cellular Uptake and Deacetylation: The non-polar and non-fluorescent DCFH-DA readily diffuses across the cell membrane. Once inside the cell, it is deacetylated by intracellular esterases to the polar, non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH), which is trapped within the cell.[6][7]

-

Oxidation to a Fluorescent Product: In the presence of various ROS, such as hydroxyl radicals (•OH), peroxyl radicals (ROO•), and peroxynitrite (ONOO⁻), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[6][7] The fluorescence intensity of DCF is directly proportional to the amount of ROS present.

Experimental Protocol: Intracellular ROS Detection using DCFH-DA

This protocol provides a generalized procedure for measuring total intracellular ROS in adherent cells using a fluorescence plate reader. This method can be adapted for suspension cells, flow cytometry, or fluorescence microscopy.

Materials:

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Cell culture medium (serum-free and phenol (B47542) red-free recommended for the assay)

-

Positive control (e.g., tert-butyl hydroperoxide (TBHP) or H₂O₂)

-

Black, clear-bottom 96-well plates

-

Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm)

Procedure:

-

Cell Seeding:

-

Seed adherent cells in a black, clear-bottom 96-well plate at a density of 1-4 x 10⁴ cells per well.

-

Incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO₂).

-

-

Reagent Preparation:

-

Prepare a 10-20 mM stock solution of DCFH-DA in high-quality, anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.

-

Immediately before use, prepare a working solution of 5-25 µM DCFH-DA by diluting the stock solution in pre-warmed, serum-free medium. The optimal concentration should be determined for each cell type.

-

-

Cell Staining:

-

Remove the culture medium from the wells and gently wash the cells once or twice with pre-warmed PBS or HBSS.

-

Add 100 µL of the DCFH-DA working solution to each well.

-

Incubate for 30-60 minutes at 37°C in the dark.

-

-

Cell Treatment:

-

Remove the DCFH-DA working solution and gently wash the cells twice with pre-warmed PBS or HBSS to remove any extracellular probe.

-

Add 100 µL of the desired treatment compounds (e.g., test compounds, vehicle control, positive control like 100 µM TBHP) diluted in cell culture medium to the respective wells.

-

-

Fluorescence Measurement:

-

Incubate the plate for the desired treatment duration (e.g., 1-6 hours) at 37°C, protected from light.

-

Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm. Measurements can be taken at multiple time points (kinetic) or at a single endpoint.

-

-

Data Analysis:

-

Subtract the background fluorescence from wells containing only medium and the probe.

-

Normalize the fluorescence intensity of the treated cells to that of the vehicle-treated control cells.

-

Protocol for Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is commonly employed.

Principle:

The quantum yield of an unknown sample (Φx) is determined by comparing its fluorescence intensity to that of a standard with a known quantum yield (Φₛₜ), measured under identical conditions. The following equation is used:

Φx = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

where:

-

Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance.

-

η is the refractive index of the solvent.

-

The subscripts x and st refer to the unknown sample and the standard, respectively.

Procedure:

-

Select a Standard: Choose a quantum yield standard with absorption and emission properties similar to DFF (e.g., fluorescein in 0.1 M NaOH, Φf = 0.92).[2]

-

Prepare Solutions:

-

Prepare a series of five to six dilutions of both the DFF sample and the standard in the same solvent (e.g., buffer at a specific pH).

-

The concentrations should be chosen such that the absorbance at the excitation wavelength ranges from approximately 0.02 to 0.1 in a 1 cm path length cuvette to avoid inner filter effects.

-

-

Measure Absorbance:

-

Using a UV-Vis spectrophotometer, record the absorbance spectrum for each solution.

-

Note the absorbance at the chosen excitation wavelength.

-

-

Measure Fluorescence:

-

Using a spectrofluorometer, record the fluorescence emission spectrum for each solution at the same excitation wavelength used for the absorbance measurements.

-

Ensure that the experimental settings (e.g., excitation and emission slit widths) are identical for both the sample and standard measurements.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each spectrum.

-

For both the DFF sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

-

Perform a linear regression for each data set to obtain the gradient (Grad).

-

-

Calculate Quantum Yield:

-

Use the equation above to calculate the fluorescence quantum yield of the DFF sample. If the same solvent is used for both the sample and the standard, the refractive index term (ηₓ² / ηₛₜ²) cancels out.

-

Visualization of a Relevant Signaling Pathway

The detection of ROS is crucial in understanding various cellular processes and pathologies, including inflammation, apoptosis, and cellular stress responses. The transcription factor NF-κB is a key regulator of the inflammatory response and its activation is sensitive to the cellular redox state.

This diagram illustrates how cellular stressors can lead to an increase in ROS, which can be detected by probes like DCFH-DA. This increase in ROS can activate the IKK complex, leading to the degradation of IκB and the subsequent release and nuclear translocation of NF-κB, ultimately resulting in the transcription of pro-inflammatory genes.

Conclusion

2',7'-Difluorofluorescein is a robust and versatile fluorophore with significant advantages over traditional fluorescein, particularly in biological applications. Its reduced pH sensitivity and enhanced photostability make it a reliable tool for researchers. The widespread use of its precursor, DCFH-DA, in ROS detection assays underscores its importance in studying oxidative stress and related cellular signaling pathways. This guide provides the fundamental principles, quantitative data, and detailed protocols necessary for the effective utilization of 2',7'-difluorofluorescein and its derivatives in research and development.

References

- 1. reddit.com [reddit.com]

- 2. 2',7'-DIFLUOROFLUORESCEIN CAS#: 195136-58-4 [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Extinction Coefficient [Fluorescein] | AAT Bioquest [aatbio.com]

- 5. Relative and absolute determination of fluorescence quantum yields of transparent samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Relative and absolute determination of fluorescence quantum yields of transparent samples | Semantic Scholar [semanticscholar.org]

- 7. chem.uci.edu [chem.uci.edu]

A Technical Guide to the Spectral Properties of 2',7'-Difluorofluorescein (DFF) in Aqueous Solution

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the spectral properties of 2',7'-Difluorofluorescein (B57193) (DFF), a fluorescent dye widely utilized in biochemical and neuroscience research. Also known as Oregon Green™ 488, DFF's utility stems from its high water solubility, significant molar absorption coefficient, and robust fluorescence quantum yield.[1] This guide details its key spectral characteristics in aqueous solutions, outlines experimental protocols for their determination, and visualizes the underlying chemical and procedural workflows.

Core Spectral and Physicochemical Properties

The photophysical characteristics of 2',7'-Difluorofluorescein are highly dependent on the pH of the aqueous solution due to multiple acid-base equilibria. The dianionic form is the predominant and most fluorescent species at physiological pH (5.5-7.5).[1] The key quantitative properties are summarized in the table below.

| Property | Value | Conditions |

| Excitation Maximum (λex) | ~490 nm | Aqueous Buffer (pH 9.0)[2] |

| Emission Maximum (λem) | ~515 nm | Aqueous Buffer (Physiological pH)[1] |

| Molar Extinction Coefficient (ε) | ~80,000 cm-1M-1 | Similar to parent fluorescein (B123965) in 0.1N NaOH[3] |

| Fluorescence Quantum Yield (Φf) | ~0.85 - 0.92 | Similar to parent fluorescein in aqueous buffer[4][5] |

| Ground-State pKa Values | pKa1 = 1.02pKa2 = 3.61pKa3 = 4.69 | Aqueous Solution[1][6] |

Note: The spectral properties of DFF derivatives, such as 5(6)-carboxy-2',7'-difluorofluorescein, are virtually identical to the parent DFF molecule.[4]

Chemical Equilibria and pH Dependence

The fluorescence of DFF is intrinsically linked to its protonation state. In aqueous solution, DFF exists in several prototropic forms: a cation at very low pH, followed by neutral species (in tautomeric equilibrium between lactone, zwitterionic, and quinoid forms), a monoanion, and a highly fluorescent dianion at basic pH.[6][7] The transitions between these forms are governed by the pKa values listed above.

Caption: Protonation equilibria of 2',7'-Difluorofluorescein in aqueous solution.

Experimental Protocols

Accurate characterization of DFF's spectral properties is crucial for its application in quantitative assays. The following sections detail standardized protocols for measuring absorbance, fluorescence, and quantum yield.

Absorbance and Fluorescence Spectra Measurement

This protocol outlines the general procedure for acquiring absorption and emission spectra using a spectrophotometer and a spectrofluorometer, respectively.

Caption: General workflow for spectroscopic analysis of DFF.

Methodology:

-

Reagent Preparation: Prepare a stock solution of DFF in an appropriate solvent (e.g., DMSO). Prepare the desired aqueous buffer (e.g., 50 mM potassium phosphate, 150 mM NaCl, pH 7.2).

-

Sample Dilution: Create a working solution by diluting the DFF stock into the aqueous buffer. For fluorescence measurements, the absorbance of the final solution at the excitation wavelength should be kept below 0.1 in a 1 cm pathlength cuvette to avoid inner filter effects.[8][9]

-

Absorbance Measurement:

-

Use a UV-Visible spectrophotometer.

-

Record a baseline spectrum using a cuvette filled with only the aqueous buffer.

-

Measure the absorbance spectrum of the DFF solution to identify the wavelength of maximum absorbance (λabs_max).

-

-

Fluorescence Measurement:

-

Use a spectrofluorometer.[10]

-

Set the excitation wavelength to the λabs_max determined in the previous step.

-

Record the emission spectrum, ensuring to scan a range that fully captures the fluorescence peak (e.g., 500 nm to 600 nm).

-

Subtract the spectrum of a buffer-only blank to correct for background signals like Raman scattering.[10]

-

Fluorescence Quantum Yield (Φf) Determination

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed.[9] The most common and reliable method for its determination is the comparative method, which uses a standard compound with a known quantum yield.[9] For DFF, fluorescein in 0.1 M NaOH (Φf = 0.92) is a suitable standard.[11]

Caption: Workflow for the comparative method of quantum yield determination.

Methodology:

-

Sample Preparation: Prepare a series of dilutions for both the DFF sample (X) and the quantum yield standard (ST) in their respective solvents. The absorbances should fall within a range from ~0.01 to 0.1.[9]

-

Data Acquisition:

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Measure the fluorescence emission spectrum for each solution using the same instrument settings (excitation wavelength, slit widths).

-

-

Data Analysis:

-

For each spectrum, integrate the area under the fluorescence emission curve.

-

Plot the integrated fluorescence intensity versus the absorbance for both the standard and the DFF sample.

-

Determine the gradient (slope) of the linear fit for both plots (GradST and GradX).

-

-

Calculation: Calculate the quantum yield of the DFF sample (ΦX) using the following equation:

ΦX = ΦST * (GradX / GradST) * (nX2 / nST2)

Where:

References

- 1. researchgate.net [researchgate.net]

- 2. 2',7'-DIFLUOROFLUORESCEIN Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Extinction Coefficient [Fluorescein] | AAT Bioquest [aatbio.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Absorption and emission study of 2',7'-difluorofluorescein and its excited-state buffer-mediated proton exchange reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Spectral properties of the prototropic forms of fluorescein in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fluorescein [omlc.org]

- 9. static.horiba.com [static.horiba.com]

- 10. chemistry.montana.edu [chemistry.montana.edu]

- 11. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Fluorescence of 2',7'-Difluorofluorescein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Principle: pH-Dependent Prototropic Equilibria Dictate Fluorescence

The fluorescence of 2',7'-Difluorofluorescein (DFF), commonly known as Oregon Green 488, is intricately governed by its molecular structure and the surrounding chemical environment, most notably pH. The core mechanism hinges on the existence of multiple prototropic forms of the molecule in equilibrium: a cation, a neutral species (which can exist in lactone, zwitterionic, and quinoid tautomers), a monoanion, and a highly fluorescent dianion. The introduction of electron-withdrawing fluorine atoms at the 2' and 7' positions of the xanthene ring lowers the pKa of the phenolic hydroxyl group compared to its parent compound, fluorescein. This results in a greater population of the highly fluorescent dianionic form at physiological pH, making DFF a brighter and more photostable probe in biological applications.

The fluorescence intensity of DFF is directly proportional to the concentration of the dianionic species. At acidic pH, the molecule exists predominantly in its non-fluorescent or weakly fluorescent cationic and neutral forms. As the pH increases, deprotonation occurs, leading to the formation of the monoanion and subsequently the dianion. The dianion possesses a rigid, planar quinoid structure that allows for efficient absorption of light and subsequent emission of fluorescence. The equilibrium between these forms is rapid and reversible, making DFF an excellent fluorescent pH indicator.

Photophysical Properties of 2',7'-Difluorofluorescein Prototropic Forms

The distinct prototropic forms of DFF exhibit unique spectral properties. The following table summarizes the key photophysical parameters for each species.

| Prototropic Form | Ground-State pKa | Absorption Max (λ_abs) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Emission Max (λ_em) (nm) | Fluorescence Quantum Yield (Φ_f) |

| Cation | 1.02[1] | ~434 | - | - | Low |

| Neutral | 3.61[1] | ~450, ~475 | - | - | Low |

| Monoanion | 4.69[1] | ~470 | - | ~515[1] | Moderate |

| Dianion | - | ~490-496 | ~80,000-90,000 | ~515-524 | ~0.92 |

Note: Specific values for molar extinction coefficient and quantum yield for all prototropic forms are not consistently reported across the literature. The dianion is the most well-characterized and highly fluorescent species. The pKa values can be influenced by the ionic strength of the solution.

Visualizing the Fluorescence Mechanism and Experimental Workflows

To better understand the underlying processes, the following diagrams, generated using the DOT language, illustrate the pH-dependent equilibrium of DFF, a typical experimental workflow for its characterization, and its application in reactive oxygen species (ROS) detection in its reduced form.

pH-Dependent Equilibria of 2',7'-Difluorofluorescein

References

Intracellular pH measurement using 2',7'-Difluorofluorescein based probes

An In-depth Technical Guide to Intracellular pH Measurement Using 2',7'-Difluorofluorescein (B57193) Based Probes

For Researchers, Scientists, and Drug Development Professionals

Intracellular pH (pHi) is a critical parameter that governs a multitude of cellular processes, including enzyme activity, cell proliferation, apoptosis, ion transport, and signal transduction.[1] Consequently, the accurate measurement of pHi is essential for understanding cellular physiology and pathology. Fluorescent probes have emerged as indispensable tools for monitoring pHi in living cells with high spatial and temporal resolution. Among these, probes based on the 2',7'-difluorofluorescein scaffold, such as Oregon Green 488, offer distinct advantages for probing cellular pH dynamics.

This technical guide provides a comprehensive overview of the principles, quantitative data, and detailed experimental protocols for the application of 2',7'-difluorofluorescein-based probes in intracellular pH measurement.

Core Principles and Mechanism of Action

2',7'-Difluorofluorescein (DFF) is a fluorinated derivative of fluorescein (B123965). The introduction of electron-withdrawing fluorine atoms to the xanthene core lowers the pKa of the probe's phenolic hydroxyl group. This chemical modification makes DFF and its analogues particularly well-suited for measuring pH in slightly more acidic environments compared to traditional fluorescein, with a pKa shifted from ~6.4 to ~4.7.[2]

The pH-sensing mechanism of DFF relies on the equilibrium between its different prototropic forms. In aqueous solution, DFF can exist as a cation, a neutral molecule, a monoanion, and a dianion. The fluorescence intensity of the probe is highly dependent on this equilibrium, which is dictated by the surrounding proton concentration. As the pH increases, the molecule is deprotonated, leading to a significant increase in fluorescence quantum yield. The dianionic form is the most fluorescent species.

For intracellular applications, the cell-impermeant DFF is modified into a cell-permeant diacetate form, 2',7'-Difluorofluorescein diacetate (DFFDA) . This non-fluorescent, lipophilic molecule readily crosses the plasma membrane. Once inside the cell, ubiquitous intracellular esterases cleave the acetate (B1210297) groups, liberating the fluorescent, charged DFF molecule. This process not only activates the probe's fluorescence but also traps it within the cytosol, allowing for stable and long-term measurements.

Quantitative Data of 2',7'-Difluorofluorescein Probes

The selection of an appropriate fluorescent probe requires a thorough understanding of its photophysical properties. The key parameters for 2',7'-Difluorofluorescein are summarized below.

| Property | Value | Notes |

| pKa | ~4.7 - 4.8[2][3] | The pH at which the protonated and deprotonated forms are in equal concentration. Ideal for measuring pH in acidic organelles.[2] |

| Excitation Maximum (λex) | ~490-504 nm[4][5] | pH-dependent. |

| Emission Maximum (λem) | ~515-529 nm[4][5] | The peak of the green fluorescence emission. |

| Ground-State pKa values | 1.02, 3.61, 4.69[6][7] | Determined through absorption studies, corresponding to different prototropic species.[6][7] |

| Fluorescence Quantum Yield (ΦF) | High (comparable to fluorescein's 0.92-0.95)[4] | Indicates high fluorescence efficiency. |

Experimental Protocols

Accurate pHi measurement is critically dependent on rigorous experimental procedures for probe loading, calibration, and fluorescence quantification.

Probe Loading with 2',7'-Difluorofluorescein Diacetate (DFFDA)

This protocol describes the general procedure for loading adherent cells with the cell-permeant version of the probe.

Materials:

-

2',7'-Difluorofluorescein diacetate (DFFDA)

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Pluronic™ F-127 (20% solution in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Probenecid (B1678239) (optional, for cell types that actively extrude the dye)[8][9]

Procedure:

-

Prepare Stock Solutions:

-

Prepare a 1-5 mM stock solution of DFFDA in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.

-

If using probenecid, prepare a 250 mM stock solution in 1 M NaOH and adjust the pH to 7.4.

-

-

Prepare Loading Buffer:

-

Warm the physiological buffer (e.g., HBSS) to 37°C.

-

Dilute the DFFDA stock solution into the pre-warmed buffer to a final working concentration of 1-5 µM.

-

To aid in dispersing the nonpolar AM ester in the aqueous buffer, add an equal volume of 20% Pluronic™ F-127 solution to the DFFDA stock before diluting it into the buffer.

-

If required, add probenecid to the loading buffer at a final concentration of 1-2.5 mM to inhibit organic anion transporters.[9]

-

-

Cell Loading:

-

Wash the cells twice with the pre-warmed physiological buffer to remove any residual growth medium.

-

Add the prepared loading buffer to the cells.

-

Incubate for 30-60 minutes at 37°C, protected from light. The optimal loading time may vary depending on the cell type.

-

-

Wash:

-

Remove the loading buffer.

-

Wash the cells two to three times with fresh, pre-warmed buffer to remove any extracellular or non-hydrolyzed probe.

-

The cells are now loaded with 2',7'-Difluorofluorescein and ready for imaging.

-

In Situ Intracellular pH Calibration

To convert fluorescence intensity ratios into absolute pHi values, an in situ calibration is mandatory. This is typically achieved using a K⁺/H⁺ ionophore like nigericin (B1684572).

Materials:

-

Loaded cells from the previous protocol.

-

Calibration Buffers: A series of buffers (at least 4-5) with known pH values ranging from ~5.5 to 8.0. These buffers should have a high K⁺ concentration (e.g., 120-140 mM) to match the intracellular K⁺ concentration.

-

Nigericin stock solution (e.g., 10 mM in ethanol).

Procedure:

-

Prepare the high-K⁺ calibration buffers with precise pH values (e.g., 5.5, 6.0, 6.5, 7.0, 7.5).

-

Add nigericin to each calibration buffer to a final concentration of 5-10 µM immediately before use.

-

Replace the buffer on the loaded cells with the first high-K⁺ calibration buffer (e.g., pH 7.5).

-

Incubate for 5-10 minutes to allow the pHi to equilibrate with the extracellular pH.

-

Measure the fluorescence intensity at the pH-sensitive and isosbestic excitation wavelengths.

-

Repeat steps 3-5 for each of the remaining calibration buffers, typically moving from high to low pH.

-

At the end of the experiment, plot the ratio of fluorescence intensities against the corresponding pH of the calibration buffer to generate a calibration curve.

Ratiometric Fluorescence Measurement

Ratiometric measurements are superior to single-wavelength measurements because they can correct for variations in dye concentration, cell path length, and photobleaching effects.[1][10] While DFF does not have a perfect isosbestic point like BCECF, ratiometric imaging can still be performed by exciting at two different wavelengths on the slope of its absorption spectrum. A common approach for fluorescein derivatives is to use an excitation wavelength around 490 nm (pH-sensitive) and another around 440 nm (less pH-sensitive).

Procedure:

-

Set up the fluorescence microscope, plate reader, or flow cytometer with the appropriate filters for dual excitation and single emission.

-

Excitation 1 (pH-sensitive): ~490 nm

-

Excitation 2 (pH-insensitive/isosbestic): ~440 nm

-

Emission: ~535 nm

-

-

For your experimental cells (after loading and washing), acquire fluorescence emission intensity images or readings by alternating between the two excitation wavelengths.

-

Calculate the ratio of the emission intensities (Intensity at Ex1 / Intensity at Ex2) for each cell or region of interest.

-

Using the previously generated calibration curve, convert the calculated fluorescence ratios into intracellular pH values.

Advantages and Limitations

| Advantages | Limitations |

| Lower pKa: Suitable for measuring pH in more acidic compartments compared to BCECF or standard fluorescein.[2] | Calibration is Essential: Fluorescence is not an absolute measure of pH and requires careful in situ calibration for quantitative results.[11][12] |

| High Quantum Yield: Produces a bright fluorescent signal, enabling detection with high sensitivity. | Dye Leakage: Over long experiments, the charged dye can be extruded from some cell types, leading to signal loss. Probenecid can mitigate but not always eliminate this.[9] |

| Photostability: Generally more photostable than many other fluorescent probes, allowing for longer imaging experiments. | Phototoxicity: High-intensity excitation light can generate reactive oxygen species, potentially harming cells and altering physiology. |

| Ratiometric Potential: Allows for more robust and quantitative measurements by correcting for confounding variables.[1][10] | pKa Sensitivity: The accuracy of the measurement is highest around the probe's pKa. Measurements in extreme pH ranges (far from ~4.7) will be less precise. |

Conclusion

2',7'-Difluorofluorescein-based probes are powerful and versatile tools for the quantitative measurement of intracellular pH. Their lower pKa makes them particularly useful for studying processes that involve cellular acidification. By following the detailed protocols for probe loading, in situ calibration, and ratiometric imaging outlined in this guide, researchers can obtain reliable and accurate data on pHi dynamics. This enables a deeper understanding of the complex roles that pH plays in cell health and disease, providing critical insights for basic research and drug development.

References

- 1. Intracellular pH Measurement with Dual Excitation Fluorescence Sensor BCFL | AAT Bioquest [aatbio.com]

- 2. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. biotium.com [biotium.com]

- 6. Absorption and emission study of 2',7'-difluorofluorescein and its excited-state buffer-mediated proton exchange reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. labs.pbrc.edu [labs.pbrc.edu]

- 10. Intracellular pH Probes | AAT Bioquest [aatbio.com]

- 11. Calibration Free and Fluorescein Based Fiber Optic pH Sensor for Clinical Applications | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 12. pubs.acs.org [pubs.acs.org]

The Dawn of a Brighter Probe: Early Research Applications of 2',7'-Difluorofluorescein

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of fluorescent probes, the introduction of 2',7'-Difluorofluorescein (DFF), commercially known as Oregon Green 488, marked a significant advancement for cell biology and biomedical research. Synthesized and characterized in the late 1990s, this fluorinated analog of fluorescein (B123965) was engineered to overcome some of the key limitations of its predecessor, offering enhanced photostability and a lower sensitivity to pH fluctuations in the physiological range. These properties quickly established DFF and its derivatives as valuable tools for investigating intracellular processes. This technical guide delves into the early research applications of 2',7'-Difluorofluorescein, providing a detailed look at the experimental protocols and quantitative data from its initial uses as an intracellular pH indicator and a probe for reactive oxygen species (ROS).

Core Properties of 2',7'-Difluorofluorescein

The enhanced characteristics of 2',7'-Difluorofluorescein stem from the electron-withdrawing fluorine substituents on the xanthene ring. These modifications result in a lower pKa compared to fluorescein, making DFF's fluorescence less susceptible to changes in pH around the neutral range, a significant advantage for quantitative fluorescence measurements in the cytoplasm of living cells. However, this property also renders it a sensitive indicator for more acidic environments.

Quantitative Photophysical and Chemical Properties

The following table summarizes the key quantitative data for 2',7'-Difluorofluorescein and its derivatives as reported in early studies.

| Property | 2',7'-Difluorofluorescein (Oregon Green 488) | 5-(and-6)-Carboxy-2',7'-difluorofluorescein | Reference |

| Excitation Maximum (λex) | 490 nm | 491 nm | [1] |

| Emission Maximum (λem) | 514 nm | 516 nm | [1] |

| Molar Extinction Coefficient (ε) | ~83,000 cm⁻¹M⁻¹ | ~86,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (Φ) | 0.92 | 0.92 | |

| pKa | 4.8 | 4.9 | [1] |

| Fluorescence Lifetime (τ) | ~4.1 ns | Not specified in early papers |

Early Application 1: Measurement of Intracellular pH in Acidic Organelles

One of the first and most impactful applications of 2',7'-Difluorofluorescein was in the measurement of pH within acidic cellular compartments, such as phagosomes. Its lower pKa of approximately 4.8, compared to fluorescein's pKa of ~6.4, made it an ideal probe for these environments where fluorescein's fluorescence would be largely quenched.

Experimental Workflow: Phagosomal pH Measurement

The following diagram illustrates a typical workflow for measuring phagosomal pH using dual-labeled zymosan particles with Oregon Green 488 as the pH-sensitive probe and a pH-insensitive probe like rhodamine for ratiometric analysis.

Detailed Experimental Protocol: Ratiometric pH Measurement in Phagosomes

This protocol is based on early studies measuring the pH of macrophage phagosomes.[2]

1. Preparation of Dual-Labeled Zymosan:

-

Zymosan particles are first labeled with the amine-reactive succinimidyl ester of Oregon Green 488 carboxylic acid.

-

Subsequently, the particles are labeled with a pH-insensitive red fluorescent probe, such as carboxytetramethylrhodamine succinimidyl ester.

-

The dual-labeled zymosan is then washed extensively to remove any unbound dye and resuspended in a physiological buffer.

2. Phagocytosis Assay:

-

Macrophage cells (e.g., J774 cell line) are incubated with the dual-labeled zymosan particles to allow for phagocytosis.

-

After the incubation period, extracellular particles are removed by washing the cells.

3. Flow Cytometry Analysis:

-

The cells are analyzed on a flow cytometer equipped with a 488 nm argon-ion laser for excitation.

-

The green fluorescence from Oregon Green 488 is collected at approximately 535 nm, and the red fluorescence from rhodamine is collected at around 585 nm.

-

A ratio of the green to red fluorescence intensity is calculated for each phagosome-containing cell.

4. In Situ Calibration:

-

To correlate the fluorescence ratio to pH, a calibration curve is generated.

-

Cells that have phagocytosed the dual-labeled zymosan are treated with ionophores such as nigericin (B1684572) and monensin. These ionophores equilibrate the intracellular and extracellular pH.

-

The ionophore-treated cells are then resuspended in a series of buffers with known pH values (e.g., ranging from pH 4.0 to 7.0).

-

The fluorescence intensity ratio (535 nm / 585 nm) is measured for each known pH, and a calibration curve is plotted.

5. Determination of Phagosomal pH:

-

The fluorescence ratio obtained from the experimental cells is then used to determine the phagosomal pH by interpolation from the calibration curve.

Early Application 2: Detection of Intracellular Reactive Oxygen Species (ROS)

The diacetate derivative of 2',7'-Difluorofluorescein, known as 2',7'-Difluorodihydrofluorescein diacetate (DFFDA), was developed as a probe for detecting intracellular ROS. Similar to its chlorinated analog DCFH-DA, DFFDA is a non-fluorescent and cell-permeant molecule.

Signaling Pathway: Intracellular Activation of DFFDA

Once inside the cell, DFFDA undergoes a two-step activation process to become fluorescent upon oxidation by ROS.

Detailed Experimental Protocol: Cellular ROS Detection

While specific early protocols for DFFDA are less documented in readily available literature compared to DCFH-DA, the methodology is analogous. The following is a generalized early protocol for using such probes in cultured cells.

1. Cell Preparation:

-

Adherent or suspension cells are cultured to the desired confluency in appropriate growth medium.

2. Probe Loading:

-

A stock solution of 2',7'-Difluorodihydrofluorescein diacetate (DFFDA) is prepared in anhydrous dimethyl sulfoxide (B87167) (DMSO).

-

The growth medium is removed, and the cells are washed with a warm physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

-

The cells are then incubated with a working solution of DFFDA (typically in the low micromolar range, e.g., 1-10 µM) in the physiological buffer for 15-60 minutes at 37°C in the dark.

3. Induction of Oxidative Stress:

-

After loading, the DFFDA solution is removed, and the cells are washed again with the physiological buffer.

-

Cells are then treated with the experimental compounds or stimuli to induce ROS production. A positive control, such as a known ROS inducer (e.g., H₂O₂ or menadione), and a negative control (vehicle) are included.

4. Fluorescence Measurement:

-

The fluorescence intensity is measured using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.

-

The excitation and emission wavelengths are set to approximately 490 nm and 514 nm, respectively.

-

An increase in fluorescence intensity in the treated cells compared to the control cells indicates an increase in intracellular ROS levels.

Conclusion

The development of 2',7'-Difluorofluorescein and its derivatives represented a significant step forward in the design of fluorescent probes for cellular biology. Its enhanced photostability and favorable pKa quickly led to its adoption in challenging applications such as the measurement of pH in acidic organelles, an area where its predecessor, fluorescein, was less effective. Furthermore, its diacetate form provided a valuable tool for the detection of intracellular reactive oxygen species. The early research applications of DFF laid the groundwork for its widespread and continued use in modern cell biology, drug discovery, and biomedical research, demonstrating the power of rational fluorophore design to illuminate the intricate workings of the cell.

References

2',7'-Difluorofluorescein (DFF) as a pH Indicator in Biological Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2',7'-Difluorofluorescein (DFF), also known as Oregon Green™ 488, as a fluorescent pH indicator for biological systems. DFF offers several advantages over traditional fluorescein-based dyes, including enhanced photostability and a lower pKa, making it a valuable tool for investigating cellular processes where pH is a critical regulator.

Core Properties of 2',7'-Difluorofluorescein

DFF is a fluorinated analog of fluorescein (B123965), a modification that significantly improves its photophysical and chemical properties for biological applications. Its fluorescence is sensitive to pH, although this sensitivity is most pronounced in the acidic range, making it particularly useful for studying acidic organelles or cellular compartments experiencing acidification.

Quantitative Data Summary

The key photophysical and chemical properties of DFF are summarized in the table below, alongside a comparison with other common intracellular pH indicators, BCECF and SNARF-1.

| Property | 2',7'-Difluorofluorescein (DFF/Oregon Green™ 488) | BCECF | Carboxy SNARF-1 |

| Ratiometric Method | Dual-Excitation | Dual-Excitation | Dual-Emission |

| pKa | ~4.7 - 4.8[1][2] | ~6.97 - 7.0[3] | ~7.3 - 7.5[3] |

| Optimal pH Range | ~4.0 - 6.0 | ~6.5 - 7.5[3] | ~7.0 - 8.0[3] |

| Excitation Maxima (nm) | ~490-498[1][4][5] | ~440 (pH-insensitive), ~490-505 (pH-sensitive)[3] | ~488-530[3] |

| Emission Maxima (nm) | ~514-526[1][4][5] | ~535[3] | ~580 (acidic), ~640 (basic)[3] |

| Quantum Yield (Φ) | ~0.91 | ~0.93 (in 0.01 M NaOH)[6] | Not readily available |

| Photostability | Higher than fluorescein[6][7] | Moderate | Higher than BCECF |

| Cytotoxicity | Generally low | Can be cytotoxic at higher concentrations[8] | Generally low |

Experimental Protocols

Accurate measurement of intracellular pH (pHi) using DFF requires careful attention to dye loading, incubation, and calibration. The following protocols provide a general framework for live-cell imaging and flow cytometry applications. Researchers should optimize these protocols for their specific cell type and experimental conditions.

Live-Cell Imaging Protocol for Intracellular pH Measurement

This protocol outlines the steps for loading cells with the acetoxymethyl (AM) ester form of DFF (a cell-permeant version) and performing ratiometric fluorescence microscopy to determine intracellular pH.

Materials:

-

2',7'-Difluorofluorescein diacetate (DFF-DA) or Carboxy-DFFDA, SE

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Pluronic F-127 (20% solution in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer (phenol red-free)

-

High-potassium calibration buffers of known pH (e.g., pH 4.5, 5.5, 6.5, 7.5)

-

Nigericin (B1684572) (10 mM stock in ethanol)

-

Valinomycin (B1682140) (10 mM stock in ethanol)

-

Adherent cells cultured on glass-bottom dishes or coverslips

Procedure:

-

Prepare DFF Loading Solution:

-

Prepare a 1-5 mM stock solution of DFF-DA in anhydrous DMSO.

-

For the working solution, dilute the DFF stock solution to a final concentration of 1-5 µM in phenol (B47542) red-free HBSS.

-

To aid in dye solubilization and prevent aggregation, an equal volume of 20% Pluronic F-127 can be added to the DFF stock before dilution in the buffer.

-

-

Cell Loading:

-

Wash the cultured cells twice with warm HBSS.

-

Add the DFF loading solution to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator. The optimal loading time and concentration should be determined empirically for each cell type to ensure sufficient signal with minimal cytotoxicity.

-

-

Wash and De-esterification:

-

After loading, wash the cells twice with warm HBSS to remove extracellular dye.

-

Incubate the cells in fresh HBSS for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases, which traps the fluorescent DFF inside the cells.

-

-

Image Acquisition:

-

Mount the coverslip or dish on an inverted fluorescence microscope equipped for ratiometric imaging.

-

Excite the cells sequentially at two wavelengths, typically around 440 nm (pH-insensitive) and 490 nm (pH-sensitive).

-

Collect the fluorescence emission at approximately 520-530 nm for both excitation wavelengths.

-

-

In Situ Calibration:

-

To convert the fluorescence ratio to an absolute pH value, an in situ calibration is essential.

-

Prepare high-potassium calibration buffers of at least four different pH values spanning the expected intracellular pH range.

-

Add the ionophores nigericin (10 µM) and valinomycin (10 µM) to the calibration buffers. Nigericin is a K+/H+ ionophore that equilibrates the intracellular and extracellular pH.

-

Replace the imaging buffer with the first calibration buffer and incubate for 5-10 minutes to allow for pH equilibration.

-

Acquire ratiometric images as described in step 4.

-

Repeat this process for each calibration buffer.

-

Generate a calibration curve by plotting the ratio of fluorescence intensities (490 nm / 440 nm) against the corresponding buffer pH.

-

Use this calibration curve to determine the intracellular pH of the experimental cells from their measured fluorescence ratios.

-

Flow Cytometry Protocol for Intracellular pH Measurement

This protocol describes the use of DFF for analyzing intracellular pH in a population of suspended cells using flow cytometry.

Materials:

-

2',7'-Difluorofluorescein diacetate (DFF-DA) or Carboxy-DFFDA, SE

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Pluronic F-127 (20% solution in DMSO)

-

Phosphate-Buffered Saline (PBS) or other suitable buffer

-

High-potassium calibration buffers of known pH

-

Nigericin (10 mM stock in ethanol)

-

Suspension cells

Procedure:

-

Cell Preparation:

-

Harvest cells and wash them twice with PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspend the cells in PBS at a concentration of 1-5 x 10^6 cells/mL.

-

-

Dye Loading:

-

Prepare a DFF loading solution as described in the live-cell imaging protocol (final concentration of 1-5 µM).

-

Add the loading solution to the cell suspension and incubate for 30-60 minutes at 37°C, with occasional gentle mixing.

-

-

Wash and De-esterification:

-

Wash the cells twice with PBS to remove extracellular dye.

-

Resuspend the cells in fresh PBS and incubate for 30 minutes at 37°C for de-esterification.

-

-

In Situ Calibration:

-

Prepare aliquots of the dye-loaded cells.

-

Resuspend each aliquot in a different high-potassium calibration buffer containing 10 µM nigericin.

-

Incubate for 5-10 minutes at room temperature to equilibrate the intracellular and extracellular pH.

-

-

Flow Cytometry Analysis:

-

Analyze the cell samples on a flow cytometer equipped with a 488 nm laser for excitation.

-

Collect the fluorescence emission in two separate channels, for example, using a 530/30 nm bandpass filter (for the pH-sensitive signal) and potentially a second detector if dual-emission is being measured with a different dye for ratiometric analysis. For DFF, a ratiometric analysis on a standard flow cytometer can be challenging. A common approach is to use the fluorescence intensity as a relative measure of pH change.

-

For calibration, acquire data from the cells in each calibration buffer to generate a standard curve of fluorescence intensity (or ratio) versus pH.

-

Acquire data from the experimental samples and use the calibration curve to determine their intracellular pH.

-

Visualization of pH-Regulated Signaling Pathways

Intracellular pH is a critical regulator of numerous signaling pathways, including those involved in cell proliferation, apoptosis, and ion transport. DFF can be a valuable tool to study the pH dynamics within these pathways.

Regulation of Intracellular pH by the Na+/H+ Exchanger (NHE)

The Na+/H+ exchanger, particularly the NHE1 isoform, is a key regulator of intracellular pH in many cell types. It extrudes one proton in exchange for one sodium ion, thus preventing cellular acidification. Its activity is tightly regulated by various signaling molecules.

Role of Intracellular pH in Apoptosis

Changes in intracellular pH are known to occur during apoptosis (programmed cell death). While the precise role of pH in regulating apoptosis is complex and can be cell-type dependent, both intracellular acidification and alkalinization have been implicated in the apoptotic process.[9][10][11][12]

Experimental Workflow for Intracellular pH Measurement

The general workflow for measuring intracellular pH using DFF in a biological experiment involves several key steps, from sample preparation to data analysis.

Conclusion

2',7'-Difluorofluorescein (Oregon Green™ 488) is a powerful fluorescent probe for the investigation of intracellular pH, particularly in acidic environments. Its enhanced photostability and high quantum yield make it a superior alternative to fluorescein for a variety of applications in cell biology and drug discovery. By following the detailed protocols and understanding the principles of pH-regulated signaling pathways outlined in this guide, researchers can effectively utilize DFF to gain valuable insights into the complex role of pH in cellular function. As with any fluorescent probe, careful optimization and in situ calibration are paramount for obtaining accurate and reproducible results.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Oregon Green 488 Dye | Thermo Fisher Scientific - US [thermofisher.com]

- 3. Flow cytometric measurement of intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oregon Green 488 Dye | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Spectrum [Oregon Green 488] | AAT Bioquest [aatbio.com]

- 6. Fluorescein, Oregon Green and Rhodamine Green Dyes—Section 1.5 | Thermo Fisher Scientific - US [thermofisher.com]

- 7. thermofisher.com [thermofisher.com]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. Intracellular pH Regulates TRAIL-Induced Apoptosis and Necroptosis in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of intracellular pH in proliferation, transformation, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medicinacomplementar.com.br [medicinacomplementar.com.br]

- 12. Role of Intracellular pH in Proliferation, Transformation, and Apoptosis: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

A Technical Comparison of the Photostability of 2',7'-Difluorofluorescein and Fluorescein

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a detailed comparison of the photostability of 2',7'-difluorofluorescein (B57193), commonly known as Oregon Green, and its parent compound, fluorescein (B123965). For researchers, scientists, and professionals in drug development, the selection of a robust fluorescent probe is critical for generating reliable and reproducible data, particularly in applications requiring intense or prolonged light exposure such as confocal microscopy and long-term live-cell imaging. Photostability, the intrinsic ability of a fluorophore to resist light-induced chemical destruction, is a paramount consideration.

Core Comparison: Enhanced Photostability Through Fluorination

2',7'-Difluorofluorescein is a fluorinated derivative of fluorescein designed to overcome some of the significant limitations of the traditional dye. The primary advantage of 2',7'-difluorofluorescein is its markedly increased photostability compared to fluorescein.[1] This enhanced resistance to photobleaching is attributed to the electron-withdrawing nature of the two fluorine atoms substituted on the xanthene ring.[1] This structural modification makes the molecule less susceptible to the photo-oxidation reactions that lead to the irreversible loss of fluorescence.[1] Consequently, conjugates of Oregon Green dyes are more photostable than those of fluorescein, allowing for the acquisition of more photons before the dye is destroyed.

Quantitative Photophysical Properties

The selection of a fluorophore is based on a combination of its photophysical properties. The table below summarizes key quantitative data for 2',7'-difluorofluorescein (Oregon Green 488) and fluorescein, facilitating a direct comparison.

| Property | Fluorescein | 2',7'-Difluorofluorescein (Oregon Green™ 488) | Significance |

| Molar Extinction Coefficient (ε) | ~70,000 M⁻¹cm⁻¹ | >70,000 M⁻¹cm⁻¹ | A measure of how strongly the molecule absorbs light at a given wavelength. Higher is generally better. |

| Fluorescence Quantum Yield (Φf) | ~0.92-0.93 | High | The efficiency of converting absorbed photons into emitted fluorescent photons.[2][3] |

| Photobleaching Quantum Yield (Φb) | ~3-5 x 10⁻⁵ | Lower than Fluorescein | The probability a molecule will be destroyed per absorbed photon. A lower value indicates higher photostability.[3] |

| Excitation Maximum (λex) | ~494 nm | ~490 nm | The wavelength of light most efficiently absorbed by the fluorophore.[4] |

| Emission Maximum (λem) | ~521 nm | ~514 nm | The wavelength of light emitted after excitation.[4] |

| pKa | ~6.4 | ~4.8 | The pH at which the fluorescent and non-fluorescent forms are in equilibrium. Oregon Green's lower pKa makes its fluorescence less sensitive to pH changes in the physiological range (pH 7.0-7.4).[4][5] |

Note: Exact values for quantum yields and extinction coefficients can vary depending on the solvent, pH, and conjugation state.[3][6]

Mechanisms of Photobleaching

Photobleaching is the irreversible photochemical destruction of a fluorophore.[7] For xanthene dyes like fluorescein, this process typically occurs from the excited triplet state. After a molecule absorbs a photon and enters the excited singlet state (S₁), it can either return to the ground state (S₀) by emitting a photon (fluorescence) or undergo intersystem crossing to the longer-lived triplet state (T₁).[8] It is from this triplet state that the fluorophore is most likely to react with surrounding molecules, particularly molecular oxygen, leading to permanent chemical modification and the loss of fluorescence.[8][9] The photobleaching kinetics are often complex and may not follow a simple mono-exponential decay, especially under high-intensity illumination or at high dye concentrations.[9][10]

References

- 1. researchgate.net [researchgate.net]

- 2. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. benchchem.com [benchchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Alexa and Oregon Green dyes as fluorescence anisotropy probes for measuring protein-protein and protein-nucleic acid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biotium.com [biotium.com]

- 7. thermofisher.com [thermofisher.com]

- 8. austinpublishinggroup.com [austinpublishinggroup.com]

- 9. Photobleaching kinetics of fluorescein in quantitative fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Illuminating Cellular Stress: A Guide to Measuring Reactive Oxygen Species with 2',7'-Difluorofluorescein Diacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that play a dual role as both deleterious and beneficial species within the cell. At low to moderate concentrations, they function as critical signaling molecules in various cellular processes. However, an overproduction of ROS can lead to oxidative stress, a harmful condition that can damage cellular components like DNA, proteins, and lipids, and is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.[1][2] The accurate measurement of intracellular ROS is therefore crucial for understanding cellular physiology and pathology, as well as for the development of novel therapeutic agents.

2',7'-Difluorofluorescein (B57193) diacetate (DFFDA), often used interchangeably with its chlorinated analog 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA), is a widely utilized fluorescent probe for the detection of intracellular ROS.[2][3][4] This cell-permeant molecule is non-fluorescent upon entry into the cell. Once inside, it is deacetylated by intracellular esterases to form 2',7'-difluorodihydrofluorescein (DFFDH), which is also non-fluorescent. In the presence of ROS, particularly hydrogen peroxide (H₂O₂), hydroxyl radicals (•OH), and peroxynitrite (ONOO⁻), DFFDH is oxidized to the highly fluorescent 2',7'-difluorofluorescein (DFF).[3][5][6][7] The resulting fluorescence intensity is directly proportional to the level of intracellular ROS, providing a quantitative measure of oxidative stress.[8][9]

This application note provides detailed protocols for loading cells with DFFDA and measuring ROS levels using fluorescence microscopy, flow cytometry, and microplate-based assays.

Principle of Detection

The mechanism of ROS detection using DFFDA involves a two-step intracellular process.

Caption: Mechanism of intracellular ROS detection using DFFDA.

Materials and Reagents

-

2',7'-Difluorofluorescein diacetate (DFFDA)

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Phosphate-buffered saline (PBS), pH 7.4

-

Hanks' Balanced Salt Solution (HBSS)

-

Cell culture medium (serum-free and phenol (B47542) red-free recommended for assays)

-

Positive control (e.g., hydrogen peroxide (H₂O₂), tert-Butyl hydroperoxide (TBHP))

-

Adherent or suspension cells

-

Optional: Pluronic® F-127 for improved dye solubilization[10]

Stock Solution Preparation

Prepare a 1-10 mM stock solution of DFFDA in anhydrous DMSO.[5][6] Aliquot into single-use vials and store at -20°C, protected from light and moisture.[5][6][11] Avoid repeated freeze-thaw cycles.[6]

Experimental Protocols

The optimal working concentration of DFFDA and incubation time should be empirically determined for each cell type and experimental condition. A typical starting range for the working concentration is 1-10 µM.[5][6]

Protocol 1: Staining Adherent Cells for Fluorescence Microscopy

-

Cell Seeding: Seed adherent cells on glass-bottom dishes, chamber slides, or microplates suitable for microscopy. Allow cells to adhere and reach the desired confluency (typically 70-90%).[12]

-

Preparation of Staining Solution: Prepare a fresh working solution of DFFDA at the desired concentration (e.g., 5 µM) in pre-warmed, serum-free, phenol red-free medium or PBS.

-

Cell Washing: Gently wash the cells twice with pre-warmed PBS to remove any residual serum.[13]

-

Cell Staining: Add the DFFDA staining solution to the cells and incubate for 30-60 minutes at 37°C in the dark.[5][14]

-

Washing: Remove the staining solution and wash the cells twice with pre-warmed PBS or serum-free medium to remove any excess probe.[5][14]

-

Treatment (Optional): If investigating the effect of a compound on ROS production, add the test compound diluted in serum-free medium to the cells and incubate for the desired period. Include appropriate positive and negative controls.

-

Imaging: Image the cells immediately using a fluorescence microscope with appropriate filters for fluorescein (B123965) (Excitation/Emission: ~495/529 nm).[14] Maintain low light conditions to minimize photobleaching.[14]

References

- 1. Quantifying ROS levels using CM-H2DCFDA and HyPer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of ROS using oxidized DCFDA and flow-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. docs.aatbio.com [docs.aatbio.com]

- 7. Evaluation of the probes 2',7'-dichlorofluorescin diacetate, luminol, and lucigenin as indicators of reactive species formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biocompare.com [biocompare.com]

- 9. researchgate.net [researchgate.net]

- 10. biotium.com [biotium.com]

- 11. med.virginia.edu [med.virginia.edu]

- 12. Assay of cytosolic levels of reactive oxygen species using DCFDA-AM with internal calibration using H2O2 [help.imageanalyst.net]

- 13. abcam.com [abcam.com]

- 14. abcam.com [abcam.com]

Detecting Nitric Oxide with 4-amino-5-methylamino-2',7'-difluorofluorescein (DAF-FM)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO) is a crucial signaling molecule involved in a myriad of physiological and pathophysiological processes, including vasodilation, neurotransmission, and immune responses.[1][2][3] Its transient nature and low physiological concentrations, however, make its direct detection challenging. 4-amino-5-methylamino-2',7'-difluorofluorescein (DAF-FM) and its diacetate form (DAF-FM diacetate) are highly sensitive fluorescent probes designed for the detection and quantification of nitric oxide in biological systems.[4][5][6]

DAF-FM diacetate is a cell-permeant molecule that passively diffuses across cellular membranes.[4][5] Once inside the cell, intracellular esterases cleave the diacetate groups, converting it to the cell-impermeant DAF-FM.[4][5][7] In its native state, DAF-FM is essentially non-fluorescent.[4] However, in the presence of nitric oxide and oxygen, it undergoes a reaction to form a highly fluorescent benzotriazole (B28993) derivative.[4][7] This results in a significant increase in fluorescence intensity, which can be measured to determine the concentration of nitric oxide.

DAF-FM offers several advantages over other nitric oxide probes, such as DAF-2. It exhibits greater sensitivity with a detection limit of approximately 3 nM, compared to ~5 nM for DAF-2.[5][8] The fluorescent signal of the NO adduct of DAF-FM is also more photostable and is independent of pH above 5.5, providing a wider experimental window for image capture and analysis.[5][8]

Quantitative Data

The following tables summarize the key quantitative properties of DAF-FM and DAF-FM diacetate.

Table 1: Physicochemical and Spectroscopic Properties

| Property | DAF-FM | DAF-FM diacetate |

| Full Chemical Name | 4-amino-5-methylamino-2',7'-difluorofluorescein | 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate |

| CAS Number | Not specified | 254109-22-3[5][9] |

| Molecular Weight | ~412 g/mol [8] | ~496.42 g/mol [8][9] |

| Excitation Maximum (Ex) | 495 nm[4][8] | Not applicable |

| Emission Maximum (Em) | 515 nm[4][8] | Not applicable |

| Fluorescence Quantum Yield (Φ) | ~0.005 (before reaction with NO)[4][5][8] | Not applicable |

| Fluorescence Quantum Yield (Φ) | ~0.81 (after reaction with NO)[4][5][8] | Not applicable |

| Fluorescence Increase upon NO Reaction | ~160-fold[4][5][8] | Not applicable |

| Extinction Coefficient (ε) | 73,000 cm⁻¹M⁻¹[10] | Not applicable |

Table 2: Performance Characteristics

| Characteristic | Value |

| Nitric Oxide Detection Limit | ~3 nM[5][8] |

| pH Sensitivity | Spectra independent of pH above 5.5[5][8] |

| Photostability | Significantly more photostable than the DAF-2 adduct[5][8] |

Experimental Protocols

Reagent Preparation

a. DAF-FM Diacetate Stock Solution (5 mM)

-

Bring the vial of DAF-FM diacetate powder and anhydrous dimethyl sulfoxide (B87167) (DMSO) to room temperature.[11]

-

To prepare a 5 mM stock solution, dissolve 1 mg of DAF-FM diacetate in 0.4 mL of high-quality anhydrous DMSO.[4][8]

-

Vortex thoroughly until the powder is completely dissolved.[11]

-

For long-term storage, aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C, protected from light and desiccated.[4][8] The stock solution should be stable for at least six months under these conditions.[8]

b. DAF-FM Diacetate Working Solution (1-10 µM)

-

On the day of the experiment, allow the DAF-FM diacetate stock solution to warm to room temperature before opening.[8]

-

Dilute the 5 mM stock solution in a suitable buffer (e.g., serum-free cell culture medium, Hanks' Balanced Salt Solution) to a final working concentration of 1-10 µM.[4][8] The optimal concentration should be determined empirically for each cell type and experimental condition.

In Vitro Cellular Nitric Oxide Detection

This protocol is a general guideline for loading adherent or suspension cells with DAF-FM diacetate.

-

Cell Preparation:

-

Loading with DAF-FM Diacetate:

-

Wash and De-esterification:

-

Remove the loading solution and wash the cells twice with fresh, pre-warmed buffer or medium to remove any excess probe.[4][7]

-

Add fresh, pre-warmed cell culture medium to the cells.[7]

-

Incubate for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the intracellular DAF-FM diacetate to DAF-FM.[4][8]

-

-

Stimulation and Measurement:

-

Induce nitric oxide production by treating the cells with the desired stimulus.

-

Measure the fluorescence intensity using a fluorescence microscope, microplate reader, or flow cytometer with excitation at ~495 nm and emission at ~515 nm.[4][8] Kinetic readings can be taken to monitor the change in fluorescence over time.[7]

-

Data Analysis

-

Subtract the background fluorescence from all measurements.[7]

-

The increase in fluorescence intensity is proportional to the amount of nitric oxide produced.

-

For quantitative analysis, a calibration curve can be generated using a nitric oxide donor. However, it is important to note that the reaction kinetics of DAF-FM with NO can be complex.[12]

Visualizations

Signaling Pathways and Experimental Workflow

Caption: Canonical nitric oxide signaling pathway leading to vasodilation.

Caption: General experimental workflow for detecting nitric oxide using DAF-FM diacetate.

Caption: Reaction mechanism of DAF-FM diacetate for nitric oxide detection.

References

- 1. cusabio.com [cusabio.com]

- 2. anygenes.com [anygenes.com]

- 3. Nitric Oxide as a Unique Bioactive Signaling Messenger in Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. thermofisher.com [thermofisher.com]

- 7. benchchem.com [benchchem.com]

- 8. ulab360.com [ulab360.com]

- 9. DAF-FM DA 溶液 5 mM in DMSO, ≥97% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 10. DAF-FM DA (Diaminofluorescein-FM diacetate) For detection of intracellular nitrogen oxide by green fluorescence | Goryo Chemical, Inc. [goryochemical.com]

- 11. bdbiosciences.com [bdbiosciences.com]

- 12. Kinetic analysis of DAF-FM activation by NO: Toward calibration of a NO-sensitive fluorescent dye - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Live-Cell Imaging of Reactive Oxygen Species using 2',7'-Difluorofluorescein Diacetate (H2DFFDA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive oxygen species (ROS) are critical signaling molecules involved in a myriad of physiological and pathological processes. The ability to accurately detect and quantify ROS in real-time within living cells is paramount for advancing research in areas such as cellular metabolism, immunology, neurobiology, and cancer biology. 2',7'-Difluorofluorescein diacetate (H2DFFDA), a chemically reduced and acetylated form of fluorescein (B123965), is a cell-permeant probe designed for the detection of intracellular ROS. This fluorinated analog of the widely used 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) offers improved photostability, making it a valuable tool for live-cell imaging applications.

Upon entry into the cell, H2DFFDA is deacetylated by intracellular esterases to the non-fluorescent 2',7'-difluorodihydrofluorescein (H2DFF). In the presence of ROS, such as hydrogen peroxide (H₂O₂), hydroxyl radicals (•OH), and peroxyl radicals (ROO•), H2DFF is oxidized to the highly fluorescent 2',7'-difluorofluorescein. The resulting increase in fluorescence intensity can be monitored using various fluorescence-based platforms, including fluorescence microscopy, flow cytometry, and microplate readers, providing a quantitative measure of intracellular ROS levels.

Mechanism of Action

The detection of ROS by H2DFFDA is a two-step process that occurs within the intracellular environment.

Signaling Pathways Leading to ROS Production

Reactive oxygen species are generated from various intracellular sources in response to a wide range of stimuli. A major enzymatic source of regulated ROS production is the NADPH oxidase (NOX) family of enzymes. The activation of NOX can be initiated by various signaling cascades, for example, in response to growth factors or cytokines.

Quantitative Data

The following tables summarize the key properties of H2DFFDA and provide recommended starting parameters for its use in live-cell imaging. Optimization is recommended for each specific cell type and experimental condition.

Table 1: Spectral and Performance Characteristics of 2',7'-Difluorofluorescein

| Parameter | Value | Notes |

| Excitation Maximum (Ex) | ~492-495 nm | Compatible with standard FITC/GFP filter sets. |

| Emission Maximum (Em) | ~517-527 nm | Green fluorescence emission. |

| Photostability | Improved | More photostable compared to chlorinated fluorescein derivatives like H2DCFDA. |

| Cell Permeability | Yes | The diacetate form readily crosses the cell membrane. |

| Signal Enhancement | Oxidation-dependent | Becomes fluorescent upon oxidation by ROS. |

Table 2: Recommended Incubation Parameters for H2DFFDA

| Parameter | Recommended Range | Common Starting Point | Notes |

| Final Concentration | 1 - 10 µM | 5 µM | Higher concentrations may lead to cytotoxicity or artifacts. Always perform a concentration optimization. |

| Incubation Time | 30 - 60 minutes | 30 minutes | Longer incubation times may be required for cells with low esterase activity. |

| Incubation Temperature | 37°C | 37°C | Optimal for maintaining cell health and enzyme activity. |

| Loading Buffer | Serum-free medium or PBS/HBSS | Serum-free medium | Serum can contain esterases that may cleave the probe extracellularly. |

Experimental Protocols

Materials Required:

-

2',7'-Difluorofluorescein diacetate (H2DFFDA)

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Serum-free cell culture medium

-

Adherent or suspension cells

-

Fluorescence microscope, flow cytometer, or microplate reader with appropriate filters for FITC/GFP

-

Optional: Positive control for ROS induction (e.g., hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP))

-

Optional: Negative control (e.g., N-acetylcysteine (NAC))

Preparation of Reagents:

-

H2DFFDA Stock Solution (10 mM): Prepare a 10 mM stock solution of H2DFFDA in anhydrous DMSO. Aliquot into small volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

H2DFFDA Working Solution (1-10 µM): Immediately before use, dilute the 10 mM H2DFFDA stock solution to the desired final concentration (e.g., 5 µM) in pre-warmed, serum-free cell culture medium or a suitable physiological buffer like PBS or HBSS.

Protocol for Adherent Cells (Fluorescence Microscopy)

-

Cell Seeding: Seed adherent cells on glass-bottom dishes, chamber slides, or microplates suitable for live-cell imaging. Culture the cells until they reach the desired confluency (typically 50-70%).

-

Cell Treatment (Optional): If investigating the effect of a specific treatment, incubate the cells with the test compound for the desired duration. Include appropriate controls.

-

Washing: Carefully aspirate the culture medium and wash the cells twice with pre-warmed PBS or HBSS.

-

Loading with H2DFFDA: Add the freshly prepared H2DFFDA working solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

-

Washing: Remove the H2DFFDA working solution and wash the cells twice with pre-warmed PBS or HBSS to remove any excess probe.

-

Imaging: Add pre-warmed imaging medium (e.g., phenol (B47542) red-free medium) to the cells. Immediately image the cells using a fluorescence microscope with a standard FITC/GFP filter set.

Protocol for Suspension Cells (Flow Cytometry)

-

Cell Preparation: Harvest suspension cells and adjust the cell density to approximately 1 x 10⁶ cells/mL in pre-warmed, serum-free medium.

-

Cell Treatment (Optional): Treat the cells with the experimental compound(s) as required.

-

Loading with H2DFFDA: Add the freshly prepared H2DFFDA working solution to the cell suspension to achieve the desired final concentration. Incubate for 30-60 minutes at 37°C in the dark, with occasional gentle mixing.

-

Washing: Centrifuge the cells to pellet them, discard the supernatant, and wash the cells twice with pre-warmed PBS or HBSS to remove the excess probe.